

# Spectroscopic Analysis of Diloxanide Furoate: A Technical Guide for Identification

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This technical guide provides an in-depth overview of the spectroscopic techniques used for the identification and analysis of **Diloxanide** Furoate. Designed for researchers, scientists, and drug development professionals, this document details the core spectroscopic methodologies —Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering comprehensive experimental protocols and a summary of key analytical data.

#### Introduction

**Diloxanide** furoate, chemically known as 4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate, is an effective luminal amebicide.[1][2] It is primarily used in the treatment of asymptomatic or mild intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] Accurate identification and characterization of this active pharmaceutical ingredient (API) are crucial for quality control and regulatory compliance. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

## **Physicochemical Properties**

A foundational understanding of the physicochemical properties of **Diloxanide** Furoate is essential for its analysis.



Property	Value	Reference
Chemical Formula	C14H11Cl2NO4	[4][5][6][7]
Molecular Weight	328.15 g/mol	[6][7][8][9]
Appearance	White or almost white crystalline powder	[2]
Melting Point	114-116 °C	[4]
Solubility	Very slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130).	[1]

## **Spectroscopic Identification Methods**

The following sections detail the application of various spectroscopic techniques for the identification of **Diloxanide** Furoate.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and identification of **Diloxanide** Furoate, based on the absorption of ultraviolet light by its chromophoric structures.

A standard protocol for the UV-Vis analysis of **Diloxanide** Furoate involves the following steps:

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.
- Solvent Selection: Methanol, ethanol, or a mixture of N,N-dimethylformamide and water are common solvents.[10][11][12] The USP monograph specifies alcohol as the medium.[4]
- Standard Preparation: A standard solution of **Diloxanide** Furoate is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent to a known concentration (e.g., 14 μg/mL in alcohol as per the USP monograph).[4]



- Sample Preparation: The sample to be analyzed is similarly prepared to achieve a comparable concentration.
- Spectral Acquisition: The UV spectrum is recorded over a suitable wavelength range (typically 200-400 nm), using the solvent as a blank.[13]

Solvent	λmax (nm)	Molar Absorptivity (ε) or A(1%, 1cm)
Alcohol	258	-
Ethanol	258	A(1%, 1cm) = 705
Aqueous Solution	260, 262	$\epsilon$ = 22970, A(1%, 1cm) = 700 or 224
Methanol	259, 312	-
N,N-dimethylformamide (15% v/v)	262	E(1%, 1cm) = 57667

Data compiled from multiple sources.[1][4][10][11][12]

#### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the **Diloxanide** Furoate molecule, providing a molecular fingerprint.

- Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.[1][11] This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disc.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer is used for analysis.
- Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.



Wavenumber (cm <sup>-1</sup> )	Assignment
1727	C=O stretching (ester)
1678	C=O stretching (amide)
1290	C-O stretching (ester)
1197	C-O stretching (ester)
1167	-
1093	-

Principal peaks as reported in the literature.[1]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the **Diloxanide** Furoate molecule, allowing for its complete structural elucidation.

- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for <sup>1</sup>H NMR and 75, 100, or 125 MHz for <sup>13</sup>C NMR) is used.[1]
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated methanol (CH₃OH-d₄).[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]
- Data Acquisition: Standard pulse sequences are used to acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
   Advanced techniques like COSY and HETCOR can be employed for more detailed structural assignments.[1]

Detailed assignments for the observed resonance bands in both <sup>1</sup>H and <sup>13</sup>C NMR spectra have been reported in the literature, often presented in tabular format alongside the spectra.[1] For brevity, this guide notes that such data is available and crucial for unequivocal identification.

#### **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight of **Diloxanide** Furoate and to study its fragmentation pattern, which can be used for structural confirmation.



- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI) is used. [1][14]
- Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

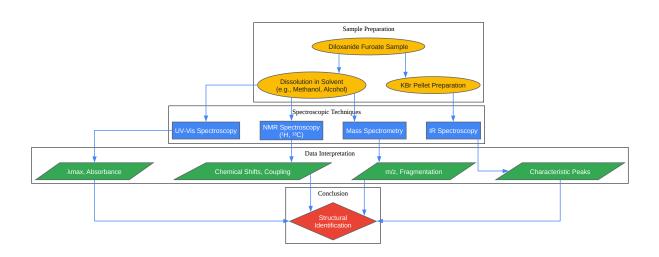
m/z Value	Interpretation
328	Molecular Ion [M]+
327	[M-H]+
329	Isotopic peak of the molecular ion
244	-
122	-
95	Base Peak
67	-
39	-

Principal MS peaks as reported by Clarke and other sources.[1]

#### **Visualizations**

The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for **Diloxanide** Furoate.

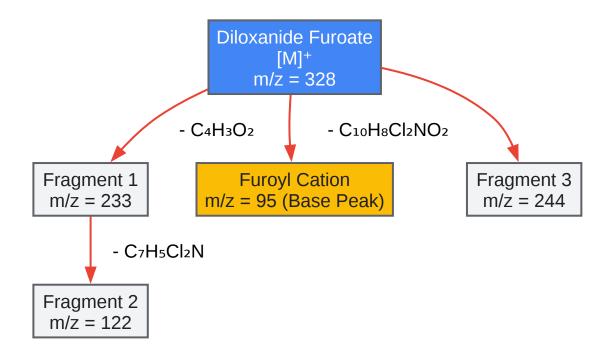




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Caption: Workflow for the spectroscopic identification of **Diloxanide** Furoate.





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Caption: Proposed mass fragmentation pathway of **Diloxanide** Furoate.

#### Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry collectively provide a robust framework for the comprehensive identification and characterization of **Diloxanide** Furoate. This guide has summarized the key quantitative data and provided standardized experimental protocols to assist researchers and analytical scientists in the accurate analysis of this important pharmaceutical compound. The application of these methods, as outlined, is fundamental to ensuring the quality, safety, and efficacy of **Diloxanide** Furoate in pharmaceutical formulations.

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